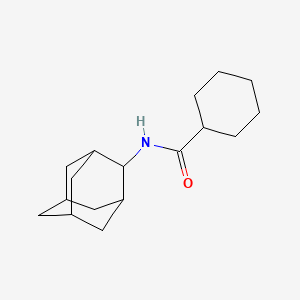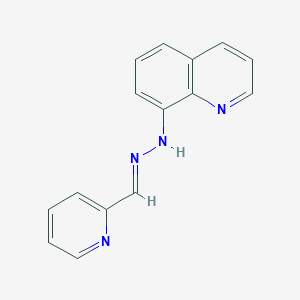
dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate (DMFT) is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DMFT is a derivative of thiophene, a heterocyclic compound that is widely used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histone proteins. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammatory mediators, and the modulation of immune responses. This compound has also been shown to exhibit antiviral activity against various viruses, including influenza virus and human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
One of the main advantages of dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate is its versatility in various fields of research. This compound can be easily synthesized using various methods, and its chemical structure can be easily modified to obtain derivatives with different properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate, including the development of novel derivatives with improved properties, the investigation of its mechanism of action, and the evaluation of its potential applications in various fields. Some specific future directions include the development of this compound-based materials with unique optical and electronic properties, the use of this compound as a tool for epigenetic research, and the investigation of its potential as a therapeutic agent for various diseases.
Synthesis Methods
Dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate can be synthesized using a variety of methods, including the Friedel-Crafts reaction, the Knoevenagel condensation, and the Suzuki-Miyaura coupling reaction. The most common method used for the synthesis of this compound is the Knoevenagel condensation, which involves the reaction of 3-methyl-2,4-thiophenedicarboxylic acid with 2-furoyl chloride in the presence of a base, such as triethylamine.
Scientific Research Applications
Dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In material science, this compound has been used as a building block in the synthesis of various organic materials, such as liquid crystals and polymers. In organic synthesis, this compound has been used as a starting material for the synthesis of various organic compounds, such as amino acids and peptides.
properties
IUPAC Name |
dimethyl 5-(furan-2-carbonylamino)-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S/c1-7-9(13(17)19-2)12(22-10(7)14(18)20-3)15-11(16)8-5-4-6-21-8/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEWRKCKLYASPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5767425.png)
![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)


![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)

![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5767500.png)
![N,N-diethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767506.png)
![N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5767509.png)